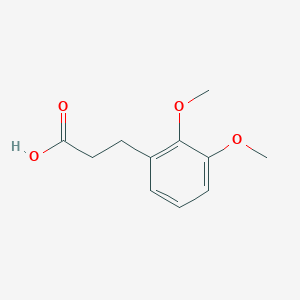

3-(2,3-Dimethoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHAUUNQQLRYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311019 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-48-4 | |

| Record name | 10538-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid, a class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, analytical methods, and a discussion of the known biological activities of structurally related compounds. Due to the limited publicly available data specifically for this compound, some sections of this guide provide generalized protocols and discuss the properties of related molecules to offer a predictive context for researchers.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 10538-48-4 | PubChem |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem |

| Molecular Weight | 210.23 g/mol | PubChem |

| Melting Point | 64-68 °C | ChemicalBook[1] |

| Boiling Point | 160 °C at 1 mmHg | ChemicalBook[1] |

| Solubility | No data available | |

| Appearance | No data available | |

| pKa | No data available |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the catalytic hydrogenation of 2,3-dimethoxycinnamic acid. This precursor can be synthesized from 2,3-dimethoxybenzaldehyde via a Knoevenagel or Perkin condensation.

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid (via Knoevenagel Condensation)

This procedure is adapted from a general method for the synthesis of cinnamic acid derivatives.

-

Materials: 2,3-dimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into a stirred solution of cold, dilute hydrochloric acid.

-

The precipitated 2,3-dimethoxycinnamic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Catalytic Hydrogenation of 2,3-Dimethoxycinnamic acid

This protocol is a generalized procedure for the reduction of a cinnamic acid derivative.

-

Materials: 2,3-dimethoxycinnamic acid, Palladium on carbon (Pd/C, 10 mol%), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve 2,3-dimethoxycinnamic acid (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add Palladium on carbon (10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Figure 1: Proposed synthetic workflow for this compound.

Purification

The crude product from the synthesis can be purified by recrystallization.

-

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for this compound is not available. However, a method for its isomer, 3-(3,4-Dimethoxyphenyl)propionic acid, can be adapted.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). The gradient can be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 270-280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons on the dimethoxyphenyl ring, two methylene groups of the propanoic acid chain, a carboxylic acid proton, and two methoxy group singlets.

-

¹³C NMR: Expected signals would include carbons of the aromatic ring, the carboxylic acid carbonyl carbon, the two methylene carbons, and the two methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

-

Expected Molecular Ion Peak (M+): m/z = 210.0892 (for C₁₁H₁₄O₄).

-

Fragmentation: Common fragmentation patterns for phenylpropanoic acids involve cleavage of the propanoic acid side chain.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways directly modulated by this compound. However, research on structurally similar compounds can provide insights into its potential biological roles.

A related compound, (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid , is utilized in neuroscience research and in the synthesis of novel pharmaceuticals targeting neurological disorders such as depression and anxiety.[2] It is suggested to modulate neurotransmitter systems.[2]

Another related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a microbial metabolite of dietary polyphenols, has been shown to possess antioxidant and anti-obesity effects. Recent studies have also indicated its potential to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise.

It is important to emphasize that these activities are of related compounds and should not be directly extrapolated to this compound without experimental validation.

Given the lack of specific data, a hypothetical logical workflow for screening the biological activity of a novel compound like this compound is presented below.

Figure 2: A generalized workflow for the biological screening of a novel compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties but limited available information regarding its synthesis, analysis, and biological activity. This guide provides a summary of the known data and presents proposed experimental protocols based on established methodologies for similar compounds. Further research is warranted to fully elucidate the synthetic details, analytical parameters, and potential therapeutic applications of this molecule. The information provided herein serves as a valuable resource for researchers initiating studies on this compound and other related substituted phenylpropanoic acids.

References

Elucidation of the Molecular Structure: A Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 3-(2,3-Dimethoxyphenyl)propanoic acid. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from closely related isomers and foundational spectroscopic principles to present a predictive yet thorough analysis. This guide is intended to serve as a robust resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₁H₁₄O₄. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 3, and a propanoic acid group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 210.23 g/mol | --INVALID-LINK-- |

| Melting Point | 64-68 °C | --INVALID-LINK-- |

| Boiling Point | 160 °C at 1 mmHg | --INVALID-LINK-- |

| pKa | 4.73 ± 0.10 (Predicted) | --INVALID-LINK-- |

Spectroscopic Analysis for Structural Elucidation

The definitive structure of an organic molecule is determined through a combination of spectroscopic techniques. This section outlines the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound, based on the analysis of its isomers and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~6.8-7.2 | Multiplet | 3H | Ar-H |

| ~3.8-3.9 | Singlet | 6H | -OCH ₃ |

| ~2.9 | Triplet | 2H | Ar-CH ₂- |

| ~2.6 | Triplet | 2H | -CH ₂-COOH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show distinct peaks for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbons, and the methoxy carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C =O |

| ~150-155 | Ar-C -OCH₃ |

| ~130-135 | Ar-C -CH₂ |

| ~110-125 | Ar-C H |

| ~55-60 | -OC H₃ |

| ~35 | Ar-C H₂- |

| ~30 | -C H₂-COOH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C-O stretches of the methoxy groups.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2950 | C-H stretch | Aliphatic |

| ~1000-1300 | C-O stretch | Methoxy/Carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 210. Common fragmentation patterns for phenylpropanoic acids involve cleavage of the propanoic acid side chain.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion |

| 210 | [M]⁺ |

| 165 | [M - COOH]⁺ |

| 151 | [M - CH₂CH₂COOH]⁺ |

| 136 | [M - COOH - CH₃]⁺ |

| 121 | [M - CH₂CH₂COOH - 2xCH₃]⁺ |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipette

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H NMR spectrum, typically using a pulse angle of 45° and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process and calibrate the ¹³C spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (for solid samples) or a suitable solvent (for thin-film preparation)

-

Agate mortar and pestle

-

Pellet press or salt plates (e.g., NaCl or KBr)

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Accelerate the resulting positively charged ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Related Biological Pathways

While specific signaling pathways for this compound are not extensively documented, research on the related compound, 3-phenylpropionic acid (3-PPA), has shown its involvement in promoting myotube hypertrophy through the Foxo3/NAD+ signaling pathway.[1][2] This provides a valuable model for understanding the potential biological activities of structurally similar compounds.

Logical Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the spectroscopic methods described.

Caption: A logical workflow for spectroscopic structure elucidation.

Postulated Signaling Pathway based on 3-Phenylpropionic Acid

The following diagram illustrates the signaling pathway by which 3-phenylpropionic acid (3-PPA), a structural analog, is thought to promote myotube hypertrophy. This serves as a hypothetical model for the potential biological activity of this compound.

Caption: Postulated signaling pathway for 3-PPA-induced myotube hypertrophy.

References

Unraveling the Biological Role of 3-(2,3-Dimethoxyphenyl)propanoic Acid: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 3-(2,3-Dimethoxyphenyl)propanoic acid, a notable derivative of phenylpropanoic acid. Despite significant interest in the pharmacological activities of its structural isomers and related compounds, a comprehensive mechanism of action for this compound itself remains largely uncharted territory in published scientific literature. This document synthesizes the available information on closely related dimethoxyphenylpropanoic acid derivatives to provide a contextual framework and to highlight potential avenues for future research into the specific biological functions of the 2,3-dimethoxy isomer.

Introduction: The Phenylpropanoic Acid Scaffold

Phenylpropanoic acids represent a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety. This structural motif is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities. The substitution pattern on the phenyl ring, including the number and position of methoxy groups, profoundly influences the compound's physicochemical properties and its interaction with biological targets. While extensive research has been conducted on various isomers, the specific mechanistic details of this compound are not well-documented.

State of Knowledge on this compound

A thorough review of current scientific databases reveals a significant gap in the understanding of the mechanism of action for this compound. While the compound is commercially available and its chemical properties are described, there is a conspicuous absence of published studies detailing its specific biological targets, signaling pathway modulation, or overall pharmacological profile.

Mechanistic Insights from Structurally Related Compounds

To provide a valuable perspective for researchers, this section summarizes the known mechanisms of action for closely related isomers and derivatives of dimethoxyphenylpropanoic acid. These findings may offer predictive insights into the potential biological activities of the 2,3-dimethoxy isomer.

Neuropharmacological Potential of Amino Derivatives

The 3-amino derivative of this compound has been identified as a valuable building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology. Its structural features are considered to facilitate interactions within biological systems, suggesting a potential for modulating neurotransmitter systems. However, specific receptor binding affinities and downstream signaling effects have not been fully elucidated.

Hematopoietic Effects of the 3,4-Dimethoxy Isomer

Research into the 3,4-dimethoxy isomer of phenylpropanoic acid has revealed its potential to stimulate the expression of the γ-globin gene. This finding suggests a possible therapeutic application in the treatment of β-hemoglobinopathies, such as sickle cell anemia and β-thalassemia, by inducing the production of fetal hemoglobin. The precise molecular mechanism driving this gene expression remains an area of active investigation.

Antioxidant and Anti-Atherosclerotic Properties of a Hydroxylated Derivative

A hydroxylated and dimethoxylated propionic acid derivative, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has demonstrated significant anti-atherosclerotic effects in preclinical models. The proposed mechanism of action involves the reduction of reactive oxygen species (ROS) generation. This antioxidant activity is a key factor in mitigating the oxidative stress that contributes to the pathogenesis of atherosclerosis.

Future Research Directions

The dearth of information on the mechanism of action of this compound presents a compelling opportunity for new research initiatives. Future studies should aim to:

-

Identify Biological Targets: Employ techniques such as affinity chromatography, proteomics, and computational docking to identify specific protein targets.

-

Elucidate Signaling Pathways: Utilize cellular assays and molecular biology techniques to determine the signaling pathways modulated by the compound.

-

Characterize Pharmacological Effects: Conduct in vitro and in vivo studies to assess the compound's efficacy in various disease models, guided by the activities of its structural analogs.

Conclusion

While the core mechanism of action for this compound remains to be elucidated, the documented biological activities of its structural isomers provide a foundational basis for future investigation. The neuropharmacological, hematopoietic, and antioxidant potentials observed in related compounds suggest that this compound may possess a unique and therapeutically relevant pharmacological profile. This guide underscores the critical need for dedicated research to unlock the full potential of this specific dimethoxy isomer and to populate the existing knowledge gap in the scientific literature. Researchers are encouraged to explore the promising, yet uncharted, biological landscape of this compound.

The Biological Activity of 3-(2,3-Dimethoxyphenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activities of 3-(2,3-Dimethoxyphenyl)propanoic acid and its closely related isomers and derivatives. While direct experimental data on the biological effects of this compound is limited in publicly available scientific literature, this document synthesizes findings from structurally similar compounds to infer potential therapeutic applications and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential areas of investigation for this class of compounds. The information is presented through detailed summaries, structured data tables, experimental protocols, and signaling pathway diagrams to facilitate further research and development efforts.

Introduction

Phenylpropanoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these molecules. This guide focuses on this compound, a specific isomer within this class. Due to the limited direct research on this compound, this document explores the biological activities of its isomers and derivatives to provide a comprehensive understanding of its potential. The explored activities of related compounds range from anti-inflammatory and neuroprotective to anticancer and metabolic modulatory effects, suggesting that this compound may hold untapped therapeutic potential.

Biological Activities of Related Phenylpropanoic Acid Derivatives

Research into various isomers and derivatives of dimethoxyphenylpropanoic acid has revealed a range of biological activities. These findings provide a basis for predicting the potential activities of this compound.

Anti-inflammatory Activity

A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in Korean cabbage kimchi, has demonstrated significant anti-inflammatory properties.[1] In a study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was shown to suppress the production of key inflammatory mediators.[1]

Neuroprotective and Neurological Activity

The amino derivatives of this compound, specifically the (R)- and (S)-enantiomers of 3-amino-3-(2,3-dimethoxyphenyl)propionic acid, are recognized for their potential in neuropharmacology.[2][3] These compounds are explored for their ability to modulate neurotransmitter systems and are considered valuable for developing treatments for neurological disorders.[2][3] Furthermore, 3-(2,5-Dimethoxyphenyl)propionic acid is being investigated for its potential neuroprotective effects, which may aid in the development of therapies for neurodegenerative diseases.[4] Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a potential role in modulating neurodegeneration related to Alzheimer's disease.[5][6][7]

Anticancer Activity

Several derivatives of phenylpropanoic acid have been investigated for their anticancer properties. For instance, 3-(2,5-Dimethoxyphenyl)propionic acid is being explored as a potential anticancer agent.[4] Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxic activity against human glioblastoma and triple-negative breast cancer cell lines.[8] Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also identified compounds with the ability to reduce cancer cell viability and migration.[9]

Metabolic and Other Activities

The isomer 3-(3,4-Dimethoxyphenyl)propanoic acid has been identified as a stimulator of γ-globin gene expression and in vivo erythropoiesis, indicating its potential use in treating β-hemoglobinopathies and other anemias.[10] Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise in mice.[11]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of compounds structurally related to this compound.

| Compound Name | Assay | Cell Line / Model | Endpoint | Value | Reference |

| 3-(4-hydroxy-3-methoxyphenyl) propionic acid | Amyloid β-peptide (Aβ42) Aggregation Inhibition | In vitro | EC50 | 5-6 mM | [5][6][7] |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Cytotoxicity (MTT assay) | U-87 (human glioblastoma) | % Viability Reduction | Reduced to 19.6 ± 1.5% | [8] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 12) | Cytotoxicity | A549 (non-small cell lung cancer) | % Viability Reduction | Reduced to 42.1% | [9] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20) | Cytotoxicity | A549 (non-small cell lung cancer) | % Viability Reduction | ~50% | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for related compounds, which can be adapted for the evaluation of this compound.

Anti-inflammatory Activity Assay in BV2 Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., HDMPPA) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture medium using the Griess reagent.

-

Pro-inflammatory Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the expression levels of inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., p-IκB-α, NF-κB p65, p-MAPKs, p-Akt), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Amyloid β-Peptide (Aβ) Aggregation Assay

-

Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then evaporated to form a film. The peptide film is then dissolved in DMSO to create a stock solution.

-

Thioflavin T (ThT) Assay: The aggregation of Aβ42 is monitored using a Thioflavin T (ThT) fluorescence assay. Aβ42 is incubated in the presence or absence of the test compound (e.g., HMPA) in a suitable buffer (e.g., phosphate buffer) at 37°C. At various time points, an aliquot of the reaction mixture is added to a ThT solution, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).

-

Electron Microscopy (EM): To visualize the morphology of Aβ aggregates, samples from the aggregation assay are applied to a carbon-coated grid, negatively stained with a suitable stain (e.g., uranyl acetate), and examined using a transmission electron microscope.

Signaling Pathways

The biological activities of dimethoxyphenylpropanoic acid derivatives are often mediated through the modulation of specific signaling pathways.

NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) are attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[1] In LPS-stimulated microglial cells, HDMPPA suppresses the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, it inhibits the phosphorylation of MAPKs (ERK, JNK, and p38) and Akt.[1]

Caption: Inhibition of LPS-induced inflammatory signaling by HDMPPA.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the comprehensive analysis of its structural analogs strongly suggests a high potential for a range of therapeutic activities, including anti-inflammatory, neuroprotective, and anticancer effects. The data and protocols presented in this guide offer a solid foundation for initiating research into this specific compound. Future studies should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific biological profile. Head-to-head comparisons with its more studied isomers would be particularly valuable in understanding the structure-activity relationships of the dimethoxy substitution pattern. Such research is warranted to unlock the potential of this under-investigated molecule for the development of novel therapeutics.

References

- 1. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 10538-49-5,3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dimethoxyphenyl)propanoic acid, a methoxy-substituted derivative of hydrocinnamic acid. The document details its physicochemical properties, historical context of its synthesis, and detailed experimental protocols for its preparation. While direct biological studies on this specific isomer are limited, this guide explores the known biological activities of structurally related methoxylated cinnamic and hydrocinnamic acid derivatives to infer its potential therapeutic applications and mechanisms of action. This paper aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound and its analogues.

Introduction

This compound, also known as 2,3-dimethoxyhydrocinnamic acid, belongs to the class of phenylpropanoids, a diverse group of natural and synthetic compounds. The core structure consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions and a propanoic acid side chain. While its direct biological applications are not extensively documented, the broader class of methoxylated cinnamic and hydrocinnamic acids has garnered significant interest for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a detailed examination of the available scientific information on this compound, from its fundamental properties to its synthesis and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2,3-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 2,3-dimethoxy- | |

| CAS Number | 10538-48-4 | |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 64-68 °C | |

| Boiling Point | 160 °C at 1 mmHg | |

| Appearance | Off-white solid | |

| Solubility | Soluble in chloroform and ethyl acetate. |

Discovery and History

The specific discovery of this compound is not well-documented with a definitive date or individual discoverer. However, its synthesis is a logical extension of well-established organic chemistry reactions developed in the 19th century. The historical context of its synthesis can be understood through the development of methods for preparing cinnamic acids and their subsequent reduction.

The synthesis of cinnamic acids, the unsaturated precursors to hydrocinnamic acids, was pioneered through reactions like the Perkin reaction and the Knoevenagel condensation . The Doebner modification of the Knoevenagel condensation, in particular, became a widely used method for synthesizing substituted cinnamic acids from aromatic aldehydes and malonic acid.

The subsequent reduction of the carbon-carbon double bond in cinnamic acid derivatives to yield hydrocinnamic acids has been achievable through various methods, including the use of sodium amalgam, hydriodic acid, and catalytic hydrogenation.[3] The advent of catalytic hydrogenation with reagents like palladium on carbon (Pd/C) provided a highly efficient and clean method for this transformation.

Therefore, the synthesis of this compound would have become feasible with the availability of its precursor, 2,3-dimethoxybenzaldehyde, and the application of these established synthetic methodologies.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process:

-

Knoevenagel-Doebner Condensation: Synthesis of the precursor, 2,3-dimethoxycinnamic acid, from 2,3-dimethoxybenzaldehyde and malonic acid.

-

Catalytic Hydrogenation: Reduction of the double bond in 2,3-dimethoxycinnamic acid to yield the final product.

Synthesis of 2,3-Dimethoxycinnamic Acid (Precursor)

This protocol is adapted from the general procedure for the Doebner modification of the Knoevenagel condensation.

Materials:

-

2,3-dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with concentrated HCl until a precipitate is formed.

-

Collect the crude 2,3-dimethoxycinnamic acid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-dimethoxycinnamic acid.

Synthesis of this compound

This protocol describes the catalytic hydrogenation of 2,3-dimethoxycinnamic acid.

Materials:

-

2,3-dimethoxycinnamic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve 2,3-dimethoxycinnamic acid (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

A more modern approach involves transfer hydrogenation under microwave irradiation , which can significantly reduce reaction times.[4] In this method, a hydrogen donor such as 1,4-cyclohexadiene or formic acid is used in the presence of a palladium catalyst.[4][5]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways of this compound is limited in the current scientific literature. However, by examining studies on structurally similar compounds, particularly other methoxylated cinnamic and hydrocinnamic acid derivatives, we can infer potential areas of biological significance.

Methoxy derivatives of cinnamic acid are known to possess a range of biological properties, including:

-

Antioxidant Activity: The phenolic hydroxyl groups, and to some extent methoxy groups, can contribute to free radical scavenging.

-

Anti-inflammatory Effects: Some derivatives have been shown to modulate inflammatory pathways.[2]

-

Neuroprotective Properties: Notably, 3,4-dimethoxycinnamic acid has been reported to have neuroprotective effects.[1] This suggests that this compound may also interact with neurological targets.

It is hypothesized that these compounds may exert their effects through various mechanisms, including the modulation of oxidative stress pathways and interaction with specific enzymes or receptors.

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is depicted below. This process involves the synthesis of the cinnamic acid precursor followed by its reduction and subsequent purification and analysis of the final product.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a historical basis in established organic reactions. While its specific biological functions remain largely unexplored, the known activities of its structural analogues suggest that it may hold potential as a bioactive molecule, particularly in the areas of antioxidant, anti-inflammatory, and neuroprotective research. This technical guide provides the foundational information necessary for researchers to undertake further studies. Future research should focus on the direct biological evaluation of this compound to elucidate its specific mechanisms of action and to validate the therapeutic potential inferred from related compounds. Such investigations could pave the way for the development of novel therapeutic agents based on this chemical scaffold.

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

Uncharted Territory: The Therapeutic Potential of 3-(2,3-Dimethoxyphenyl)propanoic Acid Awaits Exploration

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the specific biological activities and potential therapeutic targets of 3-(2,3-Dimethoxyphenyl)propanoic acid. Despite its structural similarity to other pharmacologically relevant compounds, this particular isomer remains largely uncharacterized in the public domain. This technical whitepaper will outline the current state of knowledge, highlight the activities of closely related molecules to infer potential areas of interest, and propose a path forward for future research.

Initial investigations into the biological landscape of this compound did not yield specific data on its therapeutic targets, mechanism of action, or quantitative biological activity. Chemical suppliers list the compound primarily for research and as a building block in organic synthesis. The PubChem database, a comprehensive resource for chemical information, lacks curated data on its bioactivity.

While direct evidence is wanting, the therapeutic activities of its structural isomers and derivatives offer tantalizing clues and a rationale for future investigation.

Insights from Structural Analogs: A Case for Further Study

The broader family of dimethoxyphenylpropanoic acids has demonstrated a range of biological effects, suggesting that this compound may also possess valuable pharmacological properties.

Neuropharmacological Potential

The amino-derivative, (R)- and (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid , is frequently cited as a key intermediate in the synthesis of novel compounds for neuropharmacology.[1][2] Its utility in developing agents for neurological disorders suggests that the 2,3-dimethoxyphenyl scaffold may be conducive to interactions with targets within the central nervous system. This warrants investigation into whether the parent compound, this compound, exhibits any neuromodulatory or neuroprotective effects.

Cardiovascular and Metabolic Disease

Research into other isomers has revealed potential applications in cardiovascular and metabolic health. A notable example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , a metabolite found in kimchi. Studies have shown that HDMPPA can attenuate atherosclerosis by reducing the production of reactive oxygen species (ROS). This effect is achieved through the downregulation of key components of the NADPH oxidase enzyme complex.

Another isomer, 3-(3,4-dimethoxyphenyl)propanoic acid , has been utilized in screening assays to identify inducers of γ-globin gene expression. This line of inquiry is relevant to the development of treatments for sickle cell anemia and β-thalassemia.

Future Directions and Proposed Experimental Workflows

Given the absence of direct biological data, a systematic investigation of this compound is warranted. A proposed initial screening workflow could be structured as follows:

Caption: A logical workflow for the initial biological evaluation of this compound.

This workflow would begin with ensuring the quality of the compound, followed by broad in vitro screening to identify any biological activity. Positive hits would then be subjected to more detailed studies to determine the mechanism of action and potential therapeutic targets.

Conclusion

While the therapeutic potential of this compound remains to be elucidated, the pharmacological activities of its close relatives provide a strong rationale for its investigation. A systematic approach, beginning with broad in vitro screening, is necessary to uncover the biological properties of this compound. Such studies could reveal novel therapeutic targets and open new avenues for drug discovery and development, particularly in the areas of neuropharmacology, cardiovascular disease, and metabolic disorders. The scientific community is encouraged to explore this uncharted territory and contribute to a deeper understanding of the therapeutic potential of this and other understudied small molecules.

References

In-Vitro Studies of 3-(2,3-Dimethoxyphenyl)propanoic Acid and Related Compounds: A Technical Guide

Disclaimer: Direct in-vitro studies and comprehensive biological data for 3-(2,3-Dimethoxyphenyl)propanoic acid are not extensively available in publicly accessible literature. This guide provides an in-depth overview of the in-vitro biological activities of structurally related dimethoxyphenylpropanoic acid isomers and other aryl-propanoic acid derivatives to offer insights into the potential properties and evaluation methods for this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Aryl-Propanoic Acids

Aryl-propanoic acids are a class of organic compounds characterized by a propanoic acid moiety attached to an aromatic ring system. This structural motif is present in numerous biologically active molecules, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. The nature and position of substituents on the aryl ring, such as methoxy groups, can significantly influence the compound's physicochemical properties and biological activity. This guide synthesizes findings from in-vitro studies on various derivatives to highlight their potential in areas such as oncology, inflammation, and infectious diseases.

In-Vitro Biological Activities of Structurally Related Propanoic Acid Derivatives

In-vitro evaluations of various propanoic acid derivatives have revealed a broad spectrum of biological activities, including anticancer, antioxidant, enzyme-inhibiting, and antimicrobial effects.

Anticancer and Cytotoxic Activity

Several studies have evaluated the antiproliferative effects of propanoic acid derivatives against various cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures cell viability.

Table 1: Summary of In-Vitro Anticancer Activity of Propanoic Acid Derivatives

| Compound Class/Derivative | Cell Line(s) | Assay | Key Quantitative Findings |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivatives (21 & 22) | A549 (Human Lung Adenocarcinoma) | MTT Assay | Reduced cell viability to 35.3% and 37.6% respectively, showing significantly greater activity than cisplatin[1] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (12, 20-22, 29) | A549 (Human Lung Adenocarcinoma) | MTT Assay | Capable of reducing A549 cell viability by 50% and suppressing cell migration[2][3] |

| Trimethoxyphenyl-based analogues | HepG2 (Human Liver Cancer) | Cytotoxicity | Evaluated for in-vitro cytotoxicity and tubulin inhibition profile[4] |

| 2-(3-benzoylphenyl)propanoic acid derivatives | 60 Human Tumor Cell Lines | Growth Inhibition | Showed moderate anticancer activity, with 1% to 23% growth inhibition across 38 cell lines at a 10 µM concentration[5] |

Antioxidant Activity

The antioxidant potential of propanoic acid derivatives has been investigated through their ability to scavenge free radicals and reduce oxidative stress.

Table 2: Summary of In-Vitro and Related Antioxidant Activity

| Compound/Derivative | Model/Assay | Key Quantitative Findings |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (20) | DPPH Radical Scavenging Assay | Exhibited potent antioxidant properties[2] |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | In-vivo (ApoE KO Mice Model) | Lowered reactive oxygen species (ROS) levels by 14%[6] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Ferric Ion Reduction Power (FRAP) | Demonstrated strong antioxidant activity[2] |

Enzyme Inhibition

Specific derivatives have been shown to inhibit enzymes involved in various pathological processes.

Table 3: Summary of In-Vitro Enzyme Inhibition

| Compound/Derivative | Target Enzyme/Interaction | Key Quantitative Findings |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Plasmodium falciparum Ferredoxin-NADP+ Reductase (PfFd-PfFNR) | Exhibited 31.58% inhibition of the interaction[7] |

| 2-(3-benzoylphenyl)propanoic acid derivatives | Cyclooxygenases (COX) and Matrix Metalloproteinases (MMPs) | Investigated as potential dual-target-directed drugs via molecular docking[5] |

Antimicrobial Activity

The antimicrobial properties of certain furan-containing propanoic acid derivatives have also been reported.

Table 4: Summary of In-Vitro Antimicrobial Activity

| Compound Class | Target Organisms | Key Finding |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Demonstrated good antimicrobial activity at a concentration of 64 µg/mL[8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following are descriptions of common protocols used in the cited studies.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Steps:

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (and controls like cisplatin or doxorubicin) for a specified period (e.g., 24 hours)[1][2].

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Caption: General workflow for an in-vitro cell viability (MTT) assay.

Tubulin Polymerization Assay

This assay is used to identify compounds that interfere with microtubule dynamics, a key target in cancer therapy.

Protocol Principle:

-

Reaction Mixture: Purified tubulin is mixed in a polymerization buffer.

-

Compound Addition: The test compound is added to the mixture.

-

Initiation: Polymerization is initiated, typically by raising the temperature to 37°C.

-

Monitoring: The increase in light scattering or fluorescence due to microtubule formation is monitored over time using a spectrophotometer or fluorometer.

-

Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control.

Potential Mechanisms and Signaling Pathways

The biological activities observed for propanoic acid derivatives suggest several potential mechanisms of action.

Inhibition of Tubulin Polymerization

Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This is a validated mechanism for many cytotoxic agents.

Caption: Mechanism of microtubule disruption by tubulin polymerization inhibitors.

Modulation of Oxidative Stress Pathways

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been shown to attenuate atherosclerosis by reducing ROS generation[6]. This effect is mediated through the downregulation of key subunits of NADPH oxidase, a major source of cellular ROS.

Proposed Pathway:

-

Activation Signal: Pro-atherogenic stimuli activate the cell.

-

NADPH Oxidase Assembly: Cytosolic subunits of NADPH oxidase, such as p47phox and Rac-1, translocate to the membrane to form the active enzyme complex.

-

ROS Production: The active NADPH oxidase generates superoxide (O₂⁻), which contributes to oxidative stress.

-

Inhibition by Compound: The compound suppresses the mRNA expression of p47phox and Rac-1, leading to reduced assembly of the active enzyme.

-

Outcome: Decreased NADPH oxidase activity results in lower ROS production and reduced oxidative stress.

Caption: Proposed pathway for the reduction of oxidative stress by a propanoic acid derivative.

Conclusion

While direct in-vitro data on this compound is limited, the broader family of aryl-propanoic acid derivatives demonstrates significant potential across multiple therapeutic areas. In-vitro studies reveal their capacity to induce cancer cell death, mitigate oxidative stress, inhibit key enzymes, and combat microbial growth. The experimental protocols and potential mechanisms of action detailed in this guide provide a solid framework for future research. Further investigation is warranted to specifically characterize the biological profile of this compound and determine its potential as a lead compound in drug discovery.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic Acid from 2,3-Dimethoxybenzaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthetic strategy commences with 2,3-dimethoxybenzaldehyde, which undergoes a two-step reaction sequence involving a condensation reaction followed by a reduction.

Important Note on Starting Material: The user requested the synthesis from "veratraldehyde." Veratraldehyde is the common name for 3,4-dimethoxybenzaldehyde. However, to synthesize the target molecule, this compound, the required starting material is 2,3-dimethoxybenzaldehyde . This protocol, therefore, outlines the synthesis from 2,3-dimethoxybenzaldehyde. If the intended starting material was indeed veratraldehyde (3,4-dimethoxybenzaldehyde), the final product would be 3-(3,4-dimethoxyphenyl)propanoic acid, and the same synthetic route would apply.

The presented methodology is robust and scalable, making it suitable for laboratory-scale synthesis and process development. The protocols are based on well-established chemical transformations, ensuring high yields and purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound from 2,3-dimethoxybenzaldehyde is achieved via a two-step process:

-

Knoevenagel-Doebner Condensation: 2,3-Dimethoxybenzaldehyde is condensed with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine. This reaction forms an α,β-unsaturated carboxylic acid, 2,3-dimethoxycinnamic acid, through a condensation and subsequent decarboxylation.[1]

-

Catalytic Hydrogenation: The carbon-carbon double bond of 2,3-dimethoxycinnamic acid is selectively reduced to yield the desired saturated carboxylic acid, this compound. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3][4]

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) |

| 1 | Knoevenagel-Doebner Condensation | 2,3-Dimethoxybenzaldehyde | Malonic acid, Pyridine, Piperidine | 2,3-Dimethoxycinnamic acid | 87-98%[1] |

| 2 | Catalytic Hydrogenation | 2,3-Dimethoxycinnamic acid | H₂, 10% Pd/C, Ethanol | This compound | >95% |

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid via Knoevenagel-Doebner Condensation

This protocol is adapted from a literature procedure for the condensation of 2,3-dimethoxybenzaldehyde with malonic acid.[1]

Materials:

-

2,3-Dimethoxybenzaldehyde (1.0 mole, 166.18 g)

-

Malonic acid (2.0 moles, 208.12 g)[1]

-

Pyridine (400 mL)

-

Piperidine (15 mL)

-

Concentrated Hydrochloric Acid (approx. 500 mL)

-

Sodium Hydroxide

-

Deionized Water

-

Methyl Ethyl Ketone (for recrystallization, optional)

Equipment:

-

3 L Round-bottom flask

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Large beaker (5 L)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a 3 L round-bottom flask, combine 2,3-dimethoxybenzaldehyde (166.18 g) and malonic acid (208.12 g).

-

Add 400 mL of pyridine to the flask. Warm the mixture gently on a steam bath with swirling to dissolve the solids.[1]

-

Once a clear solution is obtained, add 15 mL of piperidine.

-

Equip the flask with a reflux condenser and a thermometer. Heat the reaction mixture to an internal temperature of 80-85°C and maintain for 1 hour.

-

After 1 hour, increase the temperature to reflux (approximately 109-115°C) and continue heating for an additional 3 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a 5 L beaker containing 4 L of cold water.

-

Slowly and with stirring, acidify the mixture with approximately 500 mL of concentrated hydrochloric acid until it is strongly acidic (check with pH paper).

-

Collect the precipitated light-brown crystals by suction filtration and wash the filter cake with four 150 mL portions of cold water.[1]

-

To purify the crude acid, dissolve it in a solution of 80 g of sodium hydroxide in 3 L of water.

-

Filter the resulting solution to remove any insoluble impurities. Dilute the filtrate with an additional 1.2 L of water.

-

Acidify the filtrate with stirring by adding 600 mL of 1:1 hydrochloric acid.

-

Collect the crystalline product by filtration and wash with three 150 mL portions of cold water.[1]

-

Dry the product at 60-70°C to yield 180–205 g (87–98%) of 2,3-dimethoxycinnamic acid.[1]

-

If further purification is needed, the product can be recrystallized from methyl ethyl ketone.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general procedure for the hydrogenation of a cinnamic acid derivative.

Materials:

-

2,3-Dimethoxycinnamic acid (1.0 mole, 208.21 g)

-

10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

Equipment:

-

Parr hydrogenation apparatus or a similar setup for catalytic hydrogenation

-

Pressure-resistant reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a pressure-resistant reaction vessel, dissolve 2,3-dimethoxycinnamic acid (208.21 g) in a suitable solvent such as ethanol (approximately 1-2 L).

-

Carefully add the 10% Pd/C catalyst (e.g., 2-4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the hydrogen uptake or by analytical techniques such as TLC or LC-MS. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The resulting this compound is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of the Knoevenagel-Doebner reaction.

References

Application Notes and Protocols for 3-(2,3-Dimethoxyphenyl)propanoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid (DMPPA) is a propanoic acid derivative with a dimethoxyphenyl substitution. While specific biological activities of DMPPA are not extensively documented in publicly available literature, its structural similarity to other biologically active molecules suggests potential applications in cell culture-based research, particularly in the field of oncology. Derivatives of dimethoxyphenyl compounds have demonstrated a range of cellular effects, including cytotoxicity and modulation of key signaling pathways. For instance, a structurally related compound, (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one, has been shown to induce apoptosis and cell cycle arrest in breast cancer cell lines[1]. Furthermore, propanoic acid itself and its derivatives are known to influence cellular processes such as apoptosis and signaling cascades like NF-κB and PI3K/Akt/mTOR[2].

These application notes provide a comprehensive guide for the initial characterization of DMPPA in a cell culture setting. The following protocols are designed to assess its cytotoxic potential and to begin elucidating its mechanism of action.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., MCF-7 | 24 | |

| (Breast Cancer) | 48 | |

| 72 | ||

| e.g., A549 | 24 | |

| (Lung Cancer) | 48 | |

| 72 | ||

| e.g., PC-3 | 24 | |

| (Prostate Cancer) | 48 | |

| 72 |

Table 2: Effect of this compound on Apoptosis and Protein Expression

| Cell Line | Treatment | % Apoptotic Cells | Fold Change in Protein Expression (Treated vs. Control) |

| (Annexin V/PI) | Cleaved Caspase-3 | ||

| e.g., MCF-7 | Control | 1.0 | |

| DMPPA (IC50) | |||

| p-Akt/Total Akt | p-p65/Total p65 | Bcl-2 | |

| Control | 1.0 | 1.0 | |

| DMPPA (IC50) |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of DMPPA for use in cell culture experiments.

Materials:

-

This compound (DMPPA) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Prepare a high-concentration stock solution (e.g., 100 mM) of DMPPA in sterile DMSO.

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DMPPA on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Complete cell culture medium

-

DMPPA stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of DMPPA in complete medium.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of DMPPA to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DMPPA concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Western Blot

Objective: To investigate whether DMPPA induces apoptosis by examining the expression of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

DMPPA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with DMPPA at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Investigation of Signaling Pathways (PI3K/Akt/mTOR and NF-κB) by Western Blot

Objective: To determine if DMPPA modulates the PI3K/Akt/mTOR or NF-κB signaling pathways.

Materials:

-

Same as for apoptosis Western blot.

-

Primary antibodies for signaling pathway analysis (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p65, anti-total-p65).

Protocol:

-

Follow the same procedure as the apoptosis Western blot protocol (steps 1-7).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR and NF-κB pathways.

-

Proceed with the subsequent washing, secondary antibody incubation, and detection steps as described above (steps 9-12).

-

Analyze the ratio of phosphorylated to total protein to assess the activation state of the signaling pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess whether DMPPA induces oxidative stress in cells.

Materials:

-

Cancer cell line of interest

-

Black, clear-bottom 96-well plates

-

DMPPA

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Treat the cells with DMPPA at various concentrations for a specified time (e.g., 1, 3, 6 hours). Include a positive control (e.g., H2O2) and a vehicle control.

-

After treatment, wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

Visualizations

Caption: Experimental workflow for the evaluation of this compound in cell culture.

Caption: Putative signaling pathways modulated by this compound leading to apoptosis.

References

Application of 3-(2,3-Dimethoxyphenyl)propanoic Acid in Drug Discovery: A Profile of Potential Therapeutic Applications

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a molecule belonging to the arylpropanoic acid class of compounds. While direct research on this specific molecule is limited, its structural analogs and the broader class of arylpropanoic acids have been extensively studied, revealing a wide range of pharmacological activities. This document outlines the potential applications of this compound in drug discovery, drawing insights from its derivatives and related compounds. The primary areas of interest include neuroprotection, anti-inflammatory, and anticancer activities.

Potential Therapeutic Areas and Mechanism of Action

Based on the activities of structurally similar compounds, this compound holds promise in the following therapeutic areas:

-

Neuropharmacology: Amino-derivatives of this compound are utilized in neuropharmacological research, suggesting that the core structure may interact with biological systems in the central nervous system.[1][2] These related compounds are explored for their potential in treating neurological disorders, including depression and anxiety, by modulating neurotransmitter activity.[1][2] They are also investigated for their neuroprotective and cognitive-enhancing effects.[1][2] The general class of phenolic acids has been reported to have neuroprotective roles against various neurological insults.

-